molecular formula C18H19Cl2N3O B3020075 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide CAS No. 1259176-47-0

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide

货号 B3020075
CAS 编号: 1259176-47-0
分子量: 364.27
InChI 键: HRDPNHIFDXNXSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide, commonly known as CYC116, is a novel inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and mitosis. CYC116 has been shown to have significant anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

CYC116 inhibits the activity of Aurora kinases, which are critical regulators of cell division and mitosis. By inhibiting Aurora kinases, CYC116 disrupts the normal process of cell division and induces cell death in cancer cells.
Biochemical and physiological effects:
CYC116 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. CYC116 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

实验室实验的优点和局限性

One advantage of CYC116 in lab experiments is its specificity for Aurora kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, one limitation of CYC116 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

未来方向

There are a number of potential future directions for research on CYC116. These include:
1. Further preclinical studies to better understand the mechanism of action of CYC116 and its effects on cancer cells.
2. Clinical trials to evaluate the safety and efficacy of CYC116 in humans, particularly in combination with other chemotherapeutic agents.
3. Studies to identify biomarkers that can predict response to CYC116 and guide patient selection for clinical trials.
4. Development of new formulations of CYC116 with improved solubility and pharmacokinetic properties.
5. Studies to evaluate the potential use of CYC116 in combination with immunotherapeutic agents for the treatment of cancer.
In conclusion, CYC116 is a promising new inhibitor of Aurora kinases with significant anti-tumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

合成方法

The synthesis of CYC116 involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-aminophenylboronic acid to yield the final product, CYC116.

科学研究应用

CYC116 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CYC116 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

属性

IUPAC Name

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-10-11-16(20)23-17(15)18(24)22-14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h6-12,21H,1-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPNHIFDXNXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。